Desialylated human cad antigenic determinant
CAS No.: 110101-22-9
Cat. No.: VC20741448
Molecular Formula: C22H38N2O16
Molecular Weight: 586.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110101-22-9 |
---|---|
Molecular Formula | C22H38N2O16 |
Molecular Weight | 586.5 g/mol |
IUPAC Name | N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 |
Standard InChI Key | ASGUPKXCDOJNJC-IHQAUTJNSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O |
Chemical Structure and Identity
The desialylated human Cad antigenic determinant has been identified as a complex trisaccharide with the specific chemical structure: O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-(1→4)-O-beta-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose . This structure represents the core carbohydrate component of the Cad blood group antigen without its sialic acid moiety. The compound features a precise arrangement of galactose and N-acetylgalactosamine residues with specific glycosidic linkages that determine its biological recognition properties.
Structural Components
The trisaccharide structure consists of three interconnected sugar units:
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2-acetamido-2-deoxy-D-galactopyranose (GalNAc) as the reducing end
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A central beta-D-galactopyranose (Gal) connected via a 1→3 linkage
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A terminal 2-acetamido-2-deoxy-beta-D-galactopyranosyl (GalNAc) residue attached via a 1→4 linkage
This specific arrangement of monosaccharides with defined anomeric configurations and linkage positions is crucial for its antigenic properties and biological recognition.
Structural Representation
The structure can be represented in a more abbreviated form as:
Component Position | Sugar Unit | Glycosidic Linkage |
---|---|---|
Terminal (non-reducing) | GalNAc | β(1→4) |
Internal | Gal | β(1→3) |
Reducing end | GalNAc | - |
This specific arrangement constitutes the desialylated form of the human Cad antigen, distinguishing it from related blood group determinants through its characteristic trisaccharide sequence and linkage pattern .
Chemical Synthesis Approaches
The synthesis of the desialylated human Cad antigenic determinant involves sophisticated carbohydrate chemistry techniques to ensure proper stereochemical control at each glycosidic linkage.
Key Synthetic Pathway
The primary synthetic approach documented in the literature begins with benzyl 2-azido-2-deoxy-beta-D-galactopyranoside as the starting material . This compound undergoes a series of strategic transformations to build the trisaccharide structure with precise control of the stereochemistry at each glycosidic bond.
The synthesis proceeds through the following key stages:
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Preparation of the acceptor molecule through selective protection strategies
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Sequential glycosylation reactions to build the trisaccharide framework
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Functional group transformations to establish the final structure
Detailed Synthetic Procedure
The documented synthesis follows a multi-step sequence that demonstrates the complexity of carbohydrate chemistry required to access this antigenic determinant:
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Conversion of benzyl 2-azido-2-deoxy-beta-D-galactopyranoside into benzyl 2-azido-4,6-O-benzyl-2-deoxy-beta-D-galactopyranoside through a sequence involving benzylidenation, p-methoxybenzylation, acid hydrolysis, benzylation, and selective oxidation .
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Condensation of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose with the protected acceptor in the presence of trimethylsilyl triflate, yielding benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-galactopyranoside with 76% yield .
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Further transformation of this disaccharide intermediate to prepare it for the final glycosylation step.
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Condensation with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl bromide using silver silicate on alumina and molecular sieve 4Å, producing the protected trisaccharide in 61% yield .
-
Final transformations involving:
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Reduction of the azido groups with sodium borohydride
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N-acetylation of the resulting amines
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O-deacetylation to remove acetate protecting groups
-
Catalytic hydrogenolysis to remove benzyl protecting groups
-
This sequence yields the target compound: O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-(1→4)-O-beta-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose .
Key Intermediates and Their Significance
The synthesis relies on several critical intermediates that highlight important aspects of carbohydrate chemistry:
Intermediate | Structural Features | Synthetic Significance |
---|---|---|
Benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-beta-D-galactopyranoside | Selectively protected monosaccharide with azido group at C-2 | Key acceptor for first glycosylation |
Benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-galactopyranoside | Disaccharide with protected functionalities | Demonstrates successful beta-selective glycosylation |
3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl bromide | Activated glycosyl donor | Enables stereoselective introduction of terminal GalNAc unit |
These intermediates showcase the strategic use of protecting groups and stereoselective glycosylation methods necessary for assembling complex oligosaccharides .
Chemical Transformations and Reaction Mechanisms
The synthesis of the desialylated human Cad antigenic determinant illustrates several fundamental principles of carbohydrate chemistry, particularly in relation to stereoselective glycosylation and functional group transformations.
Azide Chemistry in Carbohydrate Synthesis
The use of 2-azido-2-deoxy sugar derivatives represents a key synthetic strategy in this synthesis. The azido functionality serves as a masked amino group that can be selectively transformed to the N-acetamido group found in the target structure. This approach offers several advantages:
-
The azido group provides a non-participating functionality at C-2 during glycosylation reactions
-
It can be readily reduced to an amine under mild conditions
-
The resulting amine can be selectively acetylated to introduce the N-acetyl group
The literature on glycal azidonitration indicates that this approach is widely used for accessing 2-amino-2-deoxy sugars with defined stereochemistry .
Glycosylation Methods and Stereoselectivity
The synthesis employs different glycosylation strategies to achieve stereocontrol at each glycosidic linkage:
-
Trimethylsilyl triflate-promoted glycosylation using penta-O-acetyl-beta-D-galactopyranose as donor
-
Silver silicate-promoted glycosylation using a glycosyl bromide donor
These methods illustrate the careful selection of reaction conditions needed to control the stereochemical outcome of glycosidic bond formation, a central challenge in oligosaccharide synthesis .
Research Area | Potential Applications |
---|---|
Immunology | Study of antibody-carbohydrate interactions |
Glycobiology | Investigation of glycosyltransferase specificity |
Biochemistry | Structural studies of lectin-carbohydrate binding |
Medical diagnostics | Development of tools for blood typing |
The synthetic accessibility of this complex trisaccharide provides researchers with a valuable tool for investigating carbohydrate-mediated biological processes.
Synthetic Methodology Advancements
The synthesis of the desialylated human Cad antigenic determinant represents an important contribution to carbohydrate chemistry methodology. Since the initial publication of this synthesis in 1986, numerous advances in glycosylation methods have built upon these foundational approaches.
Protection Group Strategies
The synthesis employs a sophisticated protecting group strategy that exemplifies principles of orthogonal protection in carbohydrate chemistry:
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Benzyl ethers for permanent protection (removed in the final step)
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Acetate esters for temporary protection (selectively removed prior to final deprotection)
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Azido groups as amino-protecting functionalities (converted to N-acetyl groups)
This approach demonstrates the careful planning required for selective functional group manipulation in complex carbohydrate synthesis.
Relevance to Modern Glycochemistry
The synthetic approach developed for the desialylated human Cad antigenic determinant continues to influence modern methods for oligosaccharide assembly. Several aspects of this synthesis remain relevant:
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The use of 2-azido-2-deoxy sugar derivatives as key building blocks
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Strategic application of glycosylation promoters for stereocontrol
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Sequential glycosylation for complex oligosaccharide assembly
The literature indicates ongoing interest in refining methods for 2-amino-2-deoxygalactoside synthesis, with numerous citations to this foundational work in the context of glycopeptide and glycoconjugate preparation .
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